N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,4-difluorobenzenesulfonamide
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Description
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,4-difluorobenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapy for various types of cancer. It belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.
Scientific Research Applications
Synthesis and Biological Evaluation
A series of novel thiourea derivatives bearing the benzenesulfonamide moiety were synthesized to explore their antimycobacterial activity against Mycobacterium tuberculosis. The study revealed that compounds with specific substitutions, such as the benzo[1,3]dioxol moiety and the 4-morpholinyl-4-phenyl moiety, exhibited significant activity, suggesting the potential of incorporating the N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,4-difluorobenzenesulfonamide structure into antimycobacterial agents (Ghorab et al., 2017).
Docking Study and Characterization
The synthesis, characterization, and computational study of a newly synthesized sulfonamide molecule, incorporating dimethyl- and nitrophenyl groups, showed promising results in terms of structural and electronic properties. Computational analyses, including DFT/B3LYP level of theory and molecular dynamic simulations, were employed to compare experimental results, indicating the potential for further exploration in chemical and biological applications (Murthy et al., 2018).
Spectroscopic and Molecular Structure Investigation
A comprehensive study on N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide focused on its molecular structure and spectroscopic properties. Theoretical and experimental approaches, including FT IR, 1H NMR, UV–Vis., and MS, alongside DFT/B3LYP and HF methods, were used to analyze its stability, electronic structure, and potential bioactivity (Mansour & Ghani, 2013).
Enzyme Inhibitory Kinetics Mechanism
Research on the synthesis of sulfonamides derived from 4-methoxyphenethylamine explored their inhibitory effects on acetylcholinesterase, a target for Alzheimer’s disease treatment. The study provided insight into the enzyme inhibitory kinetics mechanism, demonstrating the potential therapeutic applications of these compounds (Abbasi et al., 2018).
properties
IUPAC Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-2,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O3S/c1-10-15(11(2)20-16(19-10)22-5-7-25-8-6-22)21-26(23,24)14-4-3-12(17)9-13(14)18/h3-4,9,21H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLZBPHOBIJLOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,4-difluorobenzenesulfonamide |
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